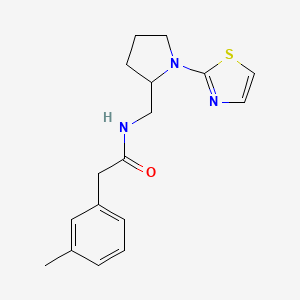

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide

Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a tolyl group

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-4-2-5-14(10-13)11-16(21)19-12-15-6-3-8-20(15)17-18-7-9-22-17/h2,4-5,7,9-10,15H,3,6,8,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZOAKUVIFJCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a dihalide, followed by cyclization.

Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Acylation: The final step involves the acylation of the coupled product with m-tolyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds, including N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF7)

- Prostate cancer (PC3)

- Colon cancer (HT-29)

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cell lines, suggesting a promising role as an anticancer agent. The structure-activity relationship (SAR) studies indicated that modifications on the thiazole and pyrrolidine moieties could enhance efficacy against specific cancer types .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated, revealing effectiveness against both bacterial and fungal strains. The synthesized derivatives were tested using standard methods:

- Testing Methods :

- Turbidimetric method for bacterial strains

- Agar diffusion method for fungal strains

Results showed that certain derivatives of this compound demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria and some fungal species. This activity is attributed to the thiazole ring's ability to interact with microbial enzymes and disrupt cellular processes .

Anticonvulsant Activity

Another significant application of this compound is in the field of neurology, specifically as an anticonvulsant agent. Research has indicated that thiazole derivatives can exhibit anticonvulsant properties through various mechanisms:

- Mechanism of Action :

- Modulation of neurotransmitter systems

- Inhibition of neuronal excitability

In animal models, this compound showed a protective effect against induced seizures, with a notable median effective dose (ED50) indicating its potential for further development as an anticonvulsant medication .

Summary of Findings

The following table summarizes the applications and findings related to this compound:

| Application | Cell Line/Target | Methodology | Findings |

|---|---|---|---|

| Anticancer | MCF7, PC3, HT-29 | In vitro cytotoxicity assays | Significant cytotoxic effects observed |

| Antimicrobial | Various bacterial and fungal strains | Turbidimetric and agar diffusion methods | Promising antimicrobial activity noted |

| Anticonvulsant | Animal seizure models | Electroshock seizure tests | Protective effects against seizures demonstrated |

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and pyrrolidine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The tolyl group may enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Receptors: It could modulate receptor activity in the central nervous system, affecting neurotransmission.

Comparison with Similar Compounds

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its binding properties and biological activity differently compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide, with CAS number 1705062-61-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anticonvulsant activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₂₁N₃OS

- Molecular Weight : 315.4 g/mol

1. Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole, including those with thiazole moieties, exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| Control (Ciprofloxacin) | 2 | 2 |

| This compound | TBD | TBD |

2. Anticancer Activity

The anticancer potential of thiazole-containing compounds has been well-documented. For example, a study highlighted the efficacy of thiazole-integrated compounds against various cancer cell lines. One compound displayed an IC₅₀ value of less than that of doxorubicin in A431 cells, indicating promising anticancer activity .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Doxorubicin | A431 | Reference |

| This compound | TBD | TBD |

3. Anticonvulsant Activity

Thiazole and pyrrolidine derivatives have also been studied for their anticonvulsant properties. In particular, compounds similar to this compound have shown significant activity in various seizure models .

Case Study 1: Antibacterial Evaluation

In a comparative study, several pyrrole derivatives were evaluated for their antibacterial activity using standard protocols against common pathogens. The results indicated that specific structural modifications significantly enhanced the antibacterial efficacy of these compounds.

Case Study 2: Anticancer Screening

A series of thiazole-containing compounds were synthesized and tested against human cancer cell lines. The results demonstrated that the introduction of specific substituents on the thiazole ring could enhance cytotoxicity, suggesting a structure-activity relationship critical for drug development.

Q & A

Q. What synthetic methodologies are reported for structurally analogous acetamide derivatives, and how can they inform the synthesis of the target compound?

- Methodological Answer : The synthesis of N-substituted acetamides often employs carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to activate carboxylic acids for amide bond formation. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was synthesized by reacting 2,6-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane under triethylamine catalysis . Solvent selection (e.g., methanol-acetone mixtures) and crystallization conditions are critical for obtaining high-purity crystals for structural validation.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- 1H NMR/IR Spectroscopy : Analyze characteristic peaks (e.g., amide N–H stretch at ~3300 cm⁻¹ in IR, thiazole proton signals at δ 6.5–7.5 ppm in 1H NMR) .

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, dichlorophenyl-thiazole acetamides exhibit intermolecular N–H⋯N hydrogen bonds stabilizing 1-D chains, which can guide packing analysis .

- Elemental Analysis : Verify calculated vs. experimental C/H/N/S ratios to confirm purity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of novel thiazole-containing acetamides, and how can experimental discrepancies be addressed?

- Methodological Answer :

- PASS Program : Predict potential biological activities (e.g., anti-inflammatory, antimicrobial) based on structural descriptors .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., OGA inhibitors, α-glucosidase). If experimental bioactivity contradicts predictions, assess synthesis purity via HPLC, re-evaluate docking parameters (e.g., protonation states, solvation effects), or explore alternative binding conformers .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamides across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., m-tolyl vs. fluorophenyl groups) and measure activity changes. For example, fluorinated phenylacetamides exhibit enhanced apoptosis induction compared to non-fluorinated analogs .

- Meta-Analysis of Crystallographic Data : Compare hydrogen-bonding patterns (e.g., R2,2(8) motifs in thiazole acetamides) to correlate packing effects with solubility or bioavailability differences .

Q. What advanced crystallographic techniques are recommended for refining challenging structures of thiazole-pyrrolidine hybrids?

- Methodological Answer :

- High-Resolution Data Collection : Use synchrotron radiation for twinned or low-quality crystals. SHELXL’s TWIN/BASF commands can model twinning, while anisotropic displacement parameters improve accuracy for heteroatoms like sulfur .

- Hydrogen Bond Network Analysis : Map intermolecular interactions (e.g., N–H⋯N/O) to identify stabilizing motifs. For example, thiazole rings often participate in π-stacking, influencing crystal stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational docking scores and experimental binding assays for this compound?

- Methodological Answer :

- Reassess Protonation States : Use tools like MarvinSketch to predict dominant ionization states at physiological pH, which may alter docking poses.

- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to evaluate binding mode stability under simulated biological conditions .

- Experimental Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase studies) to validate assay conditions and rule out false negatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.